N-[(furan-2-yl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-[(furan-2-yl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS: 1049410-48-1) is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a furan-2-ylmethyl carboxamide moiety at position 2. Its molecular formula is C₁₈H₁₅N₃O₃S (MW: 353.395 g/mol) . The furan ring and methoxyphenyl group contribute to its aromatic and electronic properties, while the methyl substituent enhances steric stability.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-17(18(23)20-10-15-4-3-9-25-15)26-19-21-16(11-22(12)19)13-5-7-14(24-2)8-6-13/h3-9,11H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFRFSKILYXYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the intermediate compound.
Construction of the Imidazo[2,1-b][1,3]thiazole Core: This is achieved through cyclization reactions involving thioamides and α-haloketones.
Final Coupling: The final step involves coupling the furan ring with the imidazo[2,1-b][1,3]thiazole core under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Compound G677-0184
- Structure : N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide .
- Key Differences : Replaces the furan-2-ylmethyl group with a 3-chlorophenyl moiety.
- Properties :
- Molecular weight: 397.88 g/mol (vs. 353.395 g/mol for the target compound).
- logP/logD: ~5.17 (higher lipophilicity due to chlorine substitution).
- Polar surface area: 40.077 Ų (similar to the target compound).
- The chlorine atom may also influence toxicity profiles.
F0650-0060 and F0650-0052
- Structures :
- Key Differences :
- F0650-0060 retains the furan-2-ylmethyl group but replaces the 4-methoxyphenyl with a phenyl ring.
- F0650-0052 substitutes furan-2-ylmethyl with a tetrahydrofuran-2-ylmethyl group.
- The tetrahydrofuran group in F0650-0052 increases saturation, possibly enhancing metabolic stability but reducing aromatic interactions.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Methoxy and furan groups balance hydrophilicity and lipophilicity, making the target compound a middle ground in drug-likeness.
Analog-Specific Challenges
- G677-0184 : Chlorine introduction may require harsh halogenation conditions, risking byproduct formation.
- F0650-0052 : Tetrahydrofuran ring synthesis demands stereochemical control, increasing complexity.
Biological Activity
N-[(furan-2-yl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Methoxyphenyl group : A phenyl ring substituted with a methoxy group, enhancing lipophilicity.
- Imidazo[2,1-b][1,3]thiazole core : A fused bicyclic structure that contributes to its biological activity.
The molecular formula is with a molecular weight of 366.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can modulate receptor activities, potentially affecting signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia) cells.
- The IC50 values for these cell lines were reported to be less than those of standard chemotherapeutic agents like doxorubicin, suggesting superior efficacy in certain contexts .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity:
- It was evaluated against several bacterial strains such as E. coli, S. aureus, and K. pneumoniae.
- Certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to or better than existing antibiotics .
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of this compound:
| Compound | Functional Group | Activity | IC50 Value |
|---|---|---|---|
| 1 | Methoxy | Anticancer | < Doxorubicin |
| 2 | Chlorine | Antibacterial | MIC = 12 µg/mL |
| 3 | Nitro | Anticancer | IC50 = 1.98 µg/mL |
This table illustrates how modifications in the chemical structure can enhance or diminish biological activities.
Study on Anticancer Properties
In a study published in MDPI, researchers synthesized various thiazole derivatives and tested their cytotoxicity against cancer cell lines. The findings highlighted that compounds similar to this compound showed significant anti-Bcl-2 activity and induced apoptosis in cancer cells through specific signaling pathways .
Antimicrobial Efficacy Evaluation
Another study evaluated the antibacterial effects of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-donating groups like methoxy demonstrated enhanced antibacterial activity compared to those with electron-withdrawing groups .
Q & A
Q. Critical Conditions :
- Temperature control (60–100°C) during cyclization to avoid side reactions.
- Use of anhydrous solvents and inert atmospheres (N₂/Ar) for metal-catalyzed couplings .
Advanced: How can researchers optimize reaction conditions to improve yields in multi-step syntheses of imidazo-thiazole derivatives?
Answer:
Optimization strategies include:
- Catalyst Screening : Testing Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki couplings to assess electronic effects of substituents on coupling efficiency .
- Solvent Effects : Replacing DMF with DMAc or THF to enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Reducing reaction times (e.g., from 12 hours to 30 minutes) for cyclization steps while maintaining yields >80% .
- Purification Techniques : Using flash chromatography with gradient elution (hexane/EtOAc) to isolate pure intermediates .
Data-Driven Example :
A study comparing yields under varying conditions showed that increasing the Pd catalyst loading from 5 mol% to 10 mol% improved coupling efficiency by 22% for electron-deficient aryl groups .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of imidazo-thiazole derivatives?
Answer:
- ¹H/¹³C NMR : Identify substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) and NH/OH bonds (3200–3500 cm⁻¹) to verify carboxamide formation .
Interpretation Tip : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs or ChemDraw predictions) to resolve ambiguities in complex spectra .
Advanced: What strategies are recommended for resolving discrepancies in biological activity data (e.g., antimicrobial vs. anticancer) reported for structurally similar imidazo-thiazole compounds?
Answer:
- Standardized Assays : Replicate activity tests under identical conditions (e.g., MIC for antimicrobial activity vs. IC₅₀ for anticancer assays) to eliminate protocol variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-nitrophenyl) on target selectivity .
- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to assess whether activity differences stem from bioavailability .
Case Study : A compound with a 4-methoxyphenyl group showed anticancer activity (IC₅₀ = 2.1 µM) but no antimicrobial effects, while a 3-nitrophenyl analog exhibited the reverse trend, highlighting substituent-driven selectivity .
Advanced: How can computational methods like molecular docking be integrated with experimental data to elucidate the mechanism of action?
Answer:
- Target Identification : Screen against kinase or protease databases (e.g., PDB) using AutoDock Vina to prioritize targets like EGFR or PARP .
- Binding Mode Validation : Compare docking poses (e.g., hydrogen bonds with catalytic residues) with mutagenesis data .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and correlate with IC₅₀ values from enzyme inhibition assays .
Example : Docking studies revealed that the furan-2-ylmethyl group forms π-π interactions with EGFR’s hydrophobic pocket, explaining its nanomolar inhibition (Kd = 12 nM) in enzymatic assays .
Advanced: What methodologies are recommended for analyzing conflicting data in synthetic yields or biological reproducibility?
Answer:
- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in yields (e.g., ±5% significance threshold) .
- Forced Degradation Studies : Expose compounds to heat, light, or humidity to identify instability factors affecting bioactivity .
- Collaborative Validation : Share samples with independent labs to confirm reproducibility of key results (e.g., IC₅₀ values) .
Note : Contradictions in antimicrobial activity may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay endpoints (MIC vs. zone of inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
